4,5,6,7-Tetrahydro-2,1-benzisoxazol-3-amine
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Overview
Description
4,5,6,7-Tetrahydro-2,1-benzisoxazol-3-amine is a chemical compound with the molecular formula C7H10N2O and a molecular weight of 138.171 g/mol . It is a member of the benzisoxazole family, which is known for its diverse biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5,6,7-Tetrahydro-2,1-benzisoxazol-3-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminophenol with an appropriate aldehyde or ketone, followed by cyclization to form the benzisoxazole ring . The reaction conditions often include the use of acidic or basic catalysts and may require heating to facilitate the cyclization process.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4,5,6,7-Tetrahydro-2,1-benzisoxazol-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.
Substitution: The amine group in the compound can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while substitution reactions can produce a variety of substituted benzisoxazole derivatives.
Scientific Research Applications
4,5,6,7-Tetrahydro-2,1-benzisoxazol-3-amine has several applications in scientific research, including:
Biology: The compound’s biological activity makes it a candidate for studies on enzyme inhibition, receptor binding, and other biochemical processes.
Medicine: Research into its potential therapeutic effects includes investigations into its use as an antimicrobial, anti-inflammatory, or anticancer agent.
Industry: It may be used in the development of new materials or as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4,5,6,7-Tetrahydro-2,1-benzisoxazol-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2,1-Benzisoxazole: A parent compound with a similar structure but lacking the tetrahydro modification.
3-Amino-2,1-benzisoxazole: Similar in structure but with an amino group at a different position.
4,5,6,7-Tetrahydro-1,2-benzisoxazole: Another tetrahydro derivative with different substitution patterns.
Uniqueness
4,5,6,7-Tetrahydro-2,1-benzisoxazol-3-amine is unique due to its specific substitution pattern and the presence of an amine group at the 3-position.
Properties
IUPAC Name |
4,5,6,7-tetrahydro-2,1-benzoxazol-3-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O/c8-7-5-3-1-2-4-6(5)9-10-7/h1-4,8H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRGVRAUXLNRYKJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NOC(=C2C1)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20392550 |
Source
|
Record name | 4,5,6,7-Tetrahydro-2,1-benzisoxazol-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20392550 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13054-47-2 |
Source
|
Record name | 4,5,6,7-Tetrahydro-2,1-benzisoxazol-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20392550 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4,5,6,7-Tetrahydro-2,1-benzisoxazol-3-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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